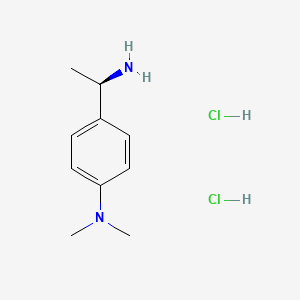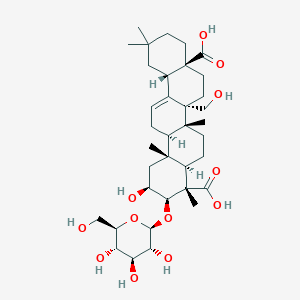
(4E, 8E)-Sphingadienine-C18-1-phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4E, 8E)-Sphingadienine-C18-1-phosphate (SD-18-1-P) is a bioactive phospholipid metabolite of sphingosine, a long-chain base molecule found in all animal cells. It is an important intermediate in the metabolism of sphingosine, and is involved in many physiological processes, including cell growth, apoptosis, and signal transduction. SD-18-1-P is also an important component of the sphingolipid signaling pathway, and has been studied extensively for its potential therapeutic applications.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for (4E, 8E)-Sphingadienine-C18-1-phosphate involves the condensation of sphingosine with a fatty acid and subsequent phosphorylation of the resulting sphingolipid.
Starting Materials
Sphingosine, Fatty acid, Phosphoric acid, Dicyclohexylcarbodiimide (DCC), N,N-Dimethylformamide (DMF), Chloroform, Methanol, Diethyl ethe
Reaction
Sphingosine is reacted with a fatty acid in the presence of DCC and DMF to form the corresponding amide., The resulting sphingolipid is then phosphorylated using phosphoric acid to form (4E, 8E)-Sphingadienine-C18-1-phosphate., The product is purified using a combination of chloroform, methanol, and diethyl ether.
Scientific Research Applications
(4E, 8E)-Sphingadienine-C18-1-phosphate has been studied extensively in the field of scientific research. It has been used to study the role of sphingolipids in cell signaling, and to investigate the mechanism of action of sphingosine kinase. It has also been used in the study of apoptosis, and the regulation of cell growth and differentiation. In addition, (4E, 8E)-Sphingadienine-C18-1-phosphate has been used to study the role of sphingolipids in cancer, and to investigate the potential therapeutic applications of sphingosine kinase inhibitors.
Mechanism Of Action
The mechanism of action of (4E, 8E)-Sphingadienine-C18-1-phosphate is not fully understood. However, it is believed to play an important role in the regulation of cell growth and differentiation, as well as in the regulation of apoptosis. It is also believed to be involved in the regulation of signal transduction pathways, and in the regulation of gene expression.
Biochemical And Physiological Effects
(4E, 8E)-Sphingadienine-C18-1-phosphate has been shown to be involved in the regulation of cell growth and differentiation, as well as in the regulation of apoptosis. It has also been shown to be involved in the regulation of signal transduction pathways, and in the regulation of gene expression. In addition, (4E, 8E)-Sphingadienine-C18-1-phosphate has been shown to be involved in the regulation of cell metabolism, and in the regulation of immune responses.
Advantages And Limitations For Lab Experiments
The advantages of using (4E, 8E)-Sphingadienine-C18-1-phosphate in laboratory experiments include its ability to be synthesized from sphingosine, its involvement in many physiological processes, and its potential therapeutic applications. The limitations of using (4E, 8E)-Sphingadienine-C18-1-phosphate in laboratory experiments include its instability and its potential to cause cell death.
Future Directions
Future research on (4E, 8E)-Sphingadienine-C18-1-phosphate could include further investigation into its role in the regulation of cell growth and differentiation, as well as its potential therapeutic applications. Additionally, further research could be conducted into the mechanisms of action of sphingosine kinase, and into the potential of using sphingosine kinase inhibitors as therapeutic agents. Furthermore, further research could be conducted into the role of (4E, 8E)-Sphingadienine-C18-1-phosphate in cancer, and into the potential of using (4E, 8E)-Sphingadienine-C18-1-phosphate as a biomarker for disease diagnosis. Finally, further research could be conducted into the role of (4E, 8E)-Sphingadienine-C18-1-phosphate in the regulation of immune responses.
properties
CAS RN |
1419705-13-7 |
|---|---|
Product Name |
(4E, 8E)-Sphingadienine-C18-1-phosphate |
Molecular Formula |
C₁₈H₃₆NO₅P |
Molecular Weight |
377.46 |
synonyms |
(2S,3R,4E)-2-Amino-4,8-octadecadiene-1,3-diol 1-(Dihydrogen phosphate); (2S,3R,4E,8E)-2-Amino-3-hydroxyoctadeca-4,8-dien-1-yl Dihydrogen Phosphate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



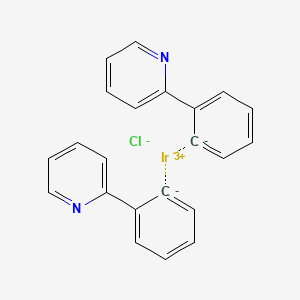
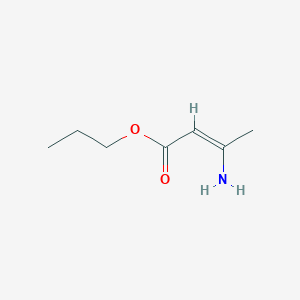
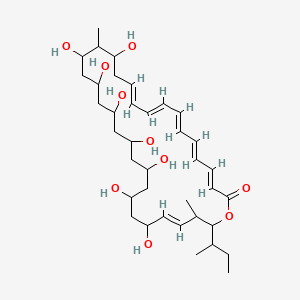

![8-Amino-1-[4-(4-dibutylaminophenylazo)phenylazo]naphthalen-2-ol](/img/structure/B1142169.png)
